![molecular formula C12H5ClO3 B12566592 Naphtho[2,3-b]furan-4,9-dione, 2-chloro- CAS No. 189763-10-8](/img/structure/B12566592.png)
Naphtho[2,3-b]furan-4,9-dione, 2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- is a chemical compound that belongs to the class of naphthofuranquinones This compound is characterized by a fused ring structure consisting of a naphthalene ring and a furan ring, with a chlorine atom attached to the quinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method entails the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of commercially available palladium on carbon (Pd/C) as a catalyst. The reaction proceeds without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the cycloaddition of naphthoquinones with suitable dienophiles, resulting in the formation of Naphtho[2,3-b]furan-4,9-dione derivatives. This method is notable for its excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed processes and visible-light-mediated reactions allows for efficient and scalable production of this compound, with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuranquinones, hydroquinone derivatives, and other functionalized naphtho[2,3-b]furan-4,9-diones.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Industry: Naphtho[2,3-b]furan-4,9-dione derivatives are used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and other proliferative disorders . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- can be compared with other similar compounds, such as:
Naphtho[2,3-b]thiophene-4,9-dione: This compound has a sulfur atom in place of the oxygen atom in the furan ring and exhibits similar redox properties and biological activities.
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the chlorine substitution, which also shows significant biological activities and is used in similar applications.
The uniqueness of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- lies in its specific substitution pattern, which can modulate its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
189763-10-8 |
|---|---|
Fórmula molecular |
C12H5ClO3 |
Peso molecular |
232.62 g/mol |
Nombre IUPAC |
2-chlorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H |
Clave InChI |
ISQBCDSRDBURHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
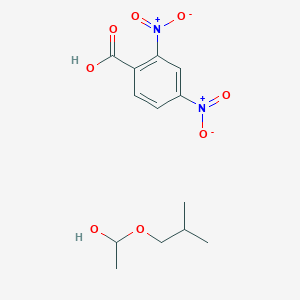
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

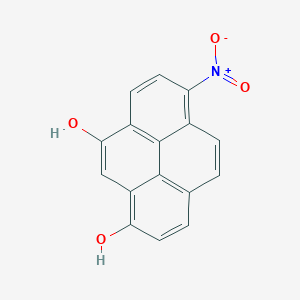
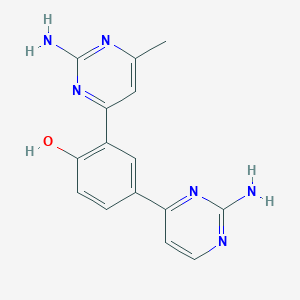

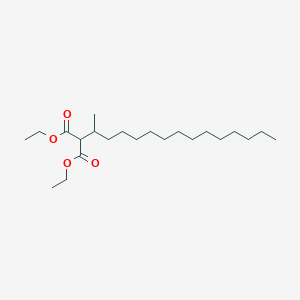

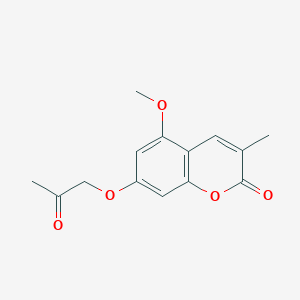
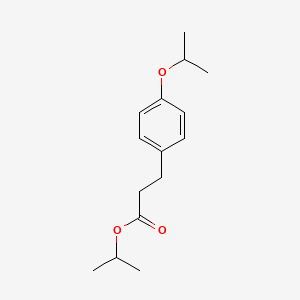
methanone](/img/structure/B12566601.png)
